Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H7BrFNO2S |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
methyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2S/c1-16-10(15)8-9(17-11(12)14-8)6-2-4-7(13)5-3-6/h2-5H,1H3 |
InChI Key |
XQYYRAODNDHRMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-(4-fluorophenyl)thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may exhibit different biological activities.
Scientific Research Applications
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole ring with bromine and fluorophenyl substituents, along with a carboxylate ester functional group. Its molecular formula is C12H8BrFNO2S. This compound is of interest in scientific research due to its potential applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound is studied for its potential therapeutic effects and diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The fluorophenyl group can enhance its bioactivity by influencing lipophilicity and receptor interactions.
As a Building Block
This compound is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development
Due to its structural features, this compound may serve as a lead compound for developing new drugs targeting various diseases.
The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Potential Therapeutic Effects
Interaction studies involving this compound could focus on its binding affinity to various biological targets. Such studies help elucidate its mechanism of action and potential therapeutic uses. Investigating its interactions with enzymes or receptors could provide insights into its biological efficacy and safety profile.
Other potential applications
- Antimicrobial testing
- Anti-inflammatory effects
- Inhibition of COX enzymes
- Anticancer properties
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Ethyl vs. Methyl Ester ( vs. Target Compound): The ethyl ester analog (C₁₂H₉BrFNO₂S) exhibits marginally higher molecular weight (330.17 vs. ~330.17) and lipophilicity compared to the methyl ester, which may influence solubility and metabolic stability in biological systems .
Amino vs.
Carboxylic Acid vs. Ester (): The carboxylic acid derivative (C₁₆H₉BrFNO₂S) is more polar (TPSA ≈ 67.4 Ų estimated) than the ester analogs, impacting membrane permeability and bioavailability .
Simplified Structure (): Methyl 2-bromo-5-methylthiazole-4-carboxylate (C₆H₆BrNO₂S) lacks the 4-fluorophenyl group, reducing aromatic interactions and steric bulk, which may simplify synthetic pathways but limit pharmacological relevance .
Pharmacokinetic and Bioactivity Considerations
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The 4-fluorophenyl group and bromine atom increase log $ P $ (estimated ~2.9 via XlogP3), favoring blood-brain barrier penetration compared to carboxylic acid derivatives .
- Metabolic Stability: Methyl esters are prone to hydrolysis by esterases, whereas ethyl esters () may exhibit slower degradation .
Biological Activity
Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 303.15 g/mol. The presence of the bromine and fluorine substituents on the aromatic ring enhances its biological activity by influencing the electronic properties and steric effects of the molecule.
Anticancer Activity
Thiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported that certain thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole A | HePG-2 | <25 | |
| Thiazole B | MCF-7 | <30 | |
| This compound | U251 (glioblastoma) | TBD | TBD |
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit significant antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated efficacy in animal models, suggesting that they may be useful in treating epilepsy or other seizure disorders.
Table 3: Anticonvulsant Activity
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : Thiazoles can act as inhibitors of various enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some thiazoles trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives, including this compound:
- Study on Anticancer Efficacy : A recent study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various thiazoles against clinical isolates of bacteria, revealing promising results for compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
